molecular formula C13H12F3NS B3364063 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine CAS No. 1094224-62-0

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine

Cat. No.: B3364063
CAS No.: 1094224-62-0
M. Wt: 271.30
InChI Key: LEJCXBQLLXBVIZ-UHFFFAOYSA-N
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Description

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine is a compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an ethanamine moiety

Preparation Methods

The synthesis of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and trifluoromethylbenzene.

    Reaction Conditions: The synthetic route often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions.

Comparison with Similar Compounds

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJCXBQLLXBVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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